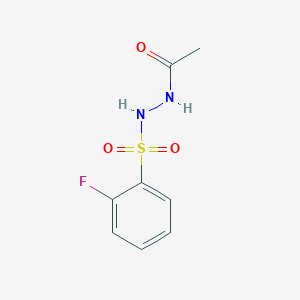
4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool to study the role of glutamate transporters in the brain. Additionally, future directions for research will be discussed.
Applications De Recherche Scientifique
4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide has been used extensively in scientific research as a selective blocker of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and glutamate transporters are responsible for maintaining the extracellular concentration of glutamate at a level that is not toxic to neurons. 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide can selectively block a specific subtype of glutamate transporter, EAAT1, which is primarily expressed in astrocytes. By blocking EAAT1, 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide can increase the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. This property of 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide acts as a competitive inhibitor of glutamate transporters, specifically EAAT1. It binds to the substrate-binding site of the transporter, preventing the uptake of glutamate into astrocytes. This results in an increase in extracellular glutamate concentration, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide are primarily related to its ability to block EAAT1. Studies have shown that 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide can increase extracellular glutamate concentration in various brain regions, including the hippocampus and cerebellum. This increase in glutamate can lead to neuronal damage, as well as changes in synaptic plasticity and neurotransmitter release. Additionally, 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide has been shown to have effects on astrocyte function, including changes in calcium signaling and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide in lab experiments is its selectivity for EAAT1. This allows for the specific study of the role of this transporter in various neurological disorders. Additionally, 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide is a reversible inhibitor, which allows for the study of the effects of blocking EAAT1 on a short-term basis. However, one limitation of using 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide is its potential for off-target effects. While it is selective for EAAT1, it may also have effects on other glutamate transporters or ion channels. Additionally, 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide has a relatively short half-life, which may limit its use in long-term studies.
Orientations Futures
There are several future directions for research involving 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide. One area of interest is the role of EAAT1 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide has potential as a tool for studying the role of glutamate transporters in synaptic plasticity and learning and memory. Further research is also needed to determine the potential off-target effects of 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide and to develop more selective inhibitors of EAAT1.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine. This reaction results in the formation of 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide as a white solid, which can be purified through recrystallization. The purity of the compound can be confirmed through NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-16(2,3)12-7-9-15(10-8-12)21(19,20)18-14-6-4-5-13(17)11-14/h4-11,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEDUXLTKPUTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7638046.png)

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,3-diphenylpropanoate](/img/structure/B7638064.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B7638065.png)
![N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7638071.png)






